molecular formula C17H11BrO B8368079 1-Bromo-4-(2-formylphenyl)naphthalene

1-Bromo-4-(2-formylphenyl)naphthalene

Cat. No.: B8368079
M. Wt: 311.2 g/mol
InChI Key: BFOOAFXDOZSUBN-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-formylphenyl)naphthalene is a useful research compound. Its molecular formula is C17H11BrO and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11BrO

Molecular Weight

311.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)benzaldehyde

InChI

InChI=1S/C17H11BrO/c18-17-10-9-15(14-7-3-4-8-16(14)17)13-6-2-1-5-12(13)11-19/h1-11H

InChI Key

BFOOAFXDOZSUBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere, 230 g of 1,4-dibromonaphthalene, 121 g of 2-formylphenylboronic acid and 18.5 g of tetraxis(triphenylphosphine)palladium(0) were placed in a flask. 2.4 L of dimethyl ether (DME) and 1.2 L of a 2M aqueous sodium carbonate solution were added to this flask, and the resultant was refluxed with stirring while heating for 8 hours. After cooling to room temperature, an aqueous phase was removed. An organic phase which had been separated was washed with water, and saturated brine, and then dried with magnesium sulfate. After the magnesium sulfate was filtered out, the organic phase was concentrated. The resulting residue was purified by means of silica gel column chromatography, whereby 170 g (yield: 67%) of 1-bromo-4-(2-formylphenyl) naphthalene was obtained.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
[Compound]
Name
tetraxis(triphenylphosphine)palladium(0)
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under the atmosphere of argon, 230 g of 1,4-dibromonaphthalene, 121 g of 2-formylphenylboronic acid and 18.5 g of tetrakis(triphenylphosphine)palladium(0) were placed in a flask. To the resulting mixture, 2.4 L of dimethoxyethane (DME) and 1.2 L of an aqueous 2M sodium carbonate solution were added, followed by stirring under reflux for 8 hours. After cooling to the room temperature, an aqueous phase was removed, and an organic phase was washed with water and saturated saline, and dried with magnesium sulfate. After filtering off magnesium sulfate, the organic phase was concentrated. The residues were purified by silica gel column chromatography, whereby 170 g (yield 67%) of 1-bromo-4-(2-formylphenyl)naphthalene as an intended product was obtained.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two

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